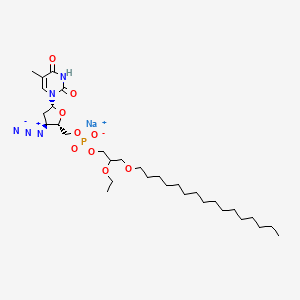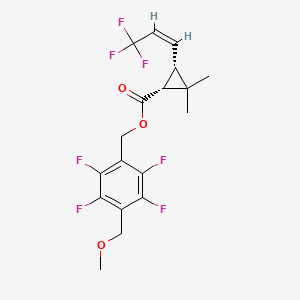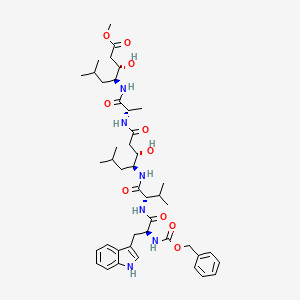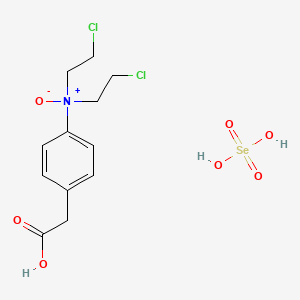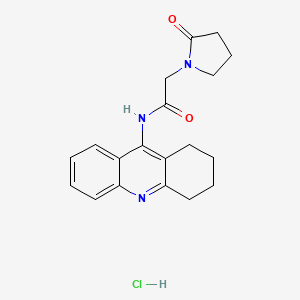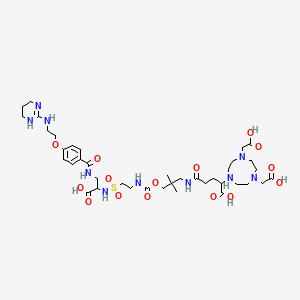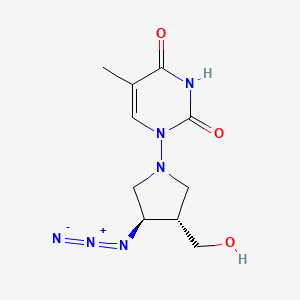
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an azido group attached to a pyrrolidinyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help optimize the reaction conditions and improve the efficiency of the production process. Safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted pyrimidinediones.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical and medicinal applications to create targeted drug delivery systems and diagnostic tools .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-propyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to its analogs, the methyl group at the 5-position of the pyrimidinedione core provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propiedades
Número CAS |
145828-67-7 |
|---|---|
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
1-[(3R,4S)-3-azido-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O3/c1-6-2-16(10(19)12-9(6)18)15-3-7(5-17)8(4-15)13-14-11/h2,7-8,17H,3-5H2,1H3,(H,12,18,19)/t7-,8+/m1/s1 |
Clave InChI |
RYKPHFSKLDRIEF-SFYZADRCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)N=[N+]=[N-])CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)N=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


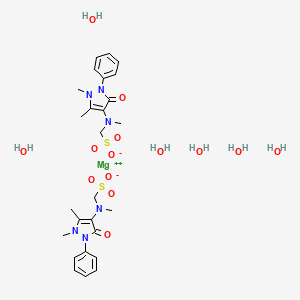
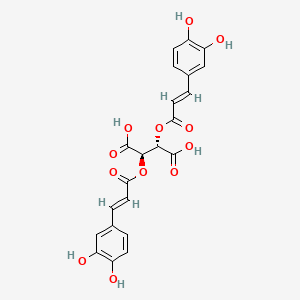
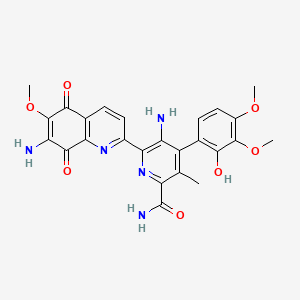
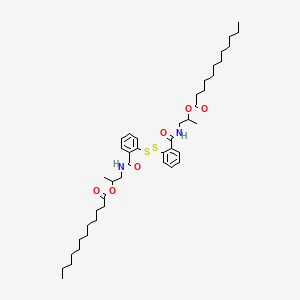

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
